

Methylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylsulfamoyl chloride*

Cat. No.: *B1314568*

[Get Quote](#)

Introduction

Methylsulfamoyl chloride ($\text{CH}_4\text{CINO}_2\text{S}$) is a reactive chemical intermediate of significant interest to researchers, scientists, and drug development professionals. Its utility as a versatile building block, particularly in the synthesis of targeted therapeutics, has solidified its importance in medicinal chemistry. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of **methylsulfamoyl chloride**, with a focus on its role in the development of MEK inhibitors.

Physicochemical Properties

Methylsulfamoyl chloride is a moisture-sensitive liquid that requires careful handling. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Methylsulfamoyl Chloride**

Property	Value	Reference(s)
IUPAC Name	N-methylsulfamoyl chloride	[1]
CAS Number	10438-96-7	[1] [2]
Molecular Formula	CH ₄ CINO ₂ S	[1] [2]
Molecular Weight	129.57 g/mol	[1]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	188.9 ± 23.0 °C at 760 Torr	[3]
Density	1.501 ± 0.06 g/cm ³ (at 20°C)	[3]
Flash Point	68.0 ± 22.6 °C	[3]
Solubility	Soluble in various organic solvents such as ethanol, acetone, and dichloromethane; reacts with water. [4]	

Reactivity and Stability:

Methylsulfamoyl chloride is a reactive compound due to the presence of the sulfamoyl chloride moiety. It is particularly sensitive to moisture and will hydrolyze in the presence of water to form methylsulfamic acid and hydrochloric acid.[\[4\]](#) Therefore, it should be handled under anhydrous conditions. It is incompatible with strong oxidizing agents and strong bases.

Synthesis and Purification

While a specific, detailed, peer-reviewed synthesis protocol for **methylsulfamoyl chloride** is not readily available in the provided search results, a plausible and commonly employed method involves the reaction of methylamine with sulfonyl chloride. The following is a generalized experimental protocol based on standard procedures for the synthesis of sulfamoyl chlorides.[\[5\]](#)

Experimental Protocol: Synthesis of **Methylsulfamoyl Chloride**

Materials:

- Methylamine (solution in an appropriate solvent, e.g., THF or as a gas)
- Sulfuryl chloride (SO_2Cl_2)
- Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled and flame-dried or oven-dried to ensure anhydrous conditions.
- **Reagent Preparation:** A solution of methylamine in the chosen anhydrous solvent is prepared. Alternatively, methylamine gas can be bubbled directly into the reaction mixture. A solution of sulfuryl chloride in the same anhydrous solvent is prepared in the dropping funnel.
- **Reaction:** The flask is charged with the anhydrous solvent and the tertiary amine base (e.g., triethylamine), and the mixture is cooled to 0 °C in an ice bath.
- The methylamine solution (or gas) is added slowly to the cooled reaction mixture while maintaining the temperature at 0 °C.
- The solution of sulfuryl chloride is then added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.
- **Work-up:** The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, water, and brine.

- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude **methylsulfamoyl chloride** is purified by vacuum distillation to yield the final product.

Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Figure 1. General workflow for the synthesis and purification of **methylsulfamoyl chloride**.

Analytical Characterization

The structural confirmation of **methylsulfamoyl chloride** is typically achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for **Methylsulfamoyl Chloride**

Technique	Predicted Characteristic Peaks/Signals
¹ H NMR	Singlet around 2.9-3.1 ppm (CH ₃), and a broad singlet for the N-H proton.
¹³ C NMR	A single resonance for the methyl carbon around 30-40 ppm.[6]
FT-IR (cm ⁻¹)	Strong S=O asymmetric and symmetric stretching bands around 1350-1380 cm ⁻¹ and 1160-1180 cm ⁻¹ , respectively. N-H stretching vibration around 3300-3400 cm ⁻¹ .[7][8]
Mass Spec (EI)	Molecular ion peak (M ⁺) at m/z 129/131 (due to ³⁵ Cl/ ³⁷ Cl isotopes). Common fragments may include [M-Cl] ⁺ , [CH ₃ NHSO ₂] ⁺ , and [CH ₃ NH] ⁺ .

Experimental Protocol: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

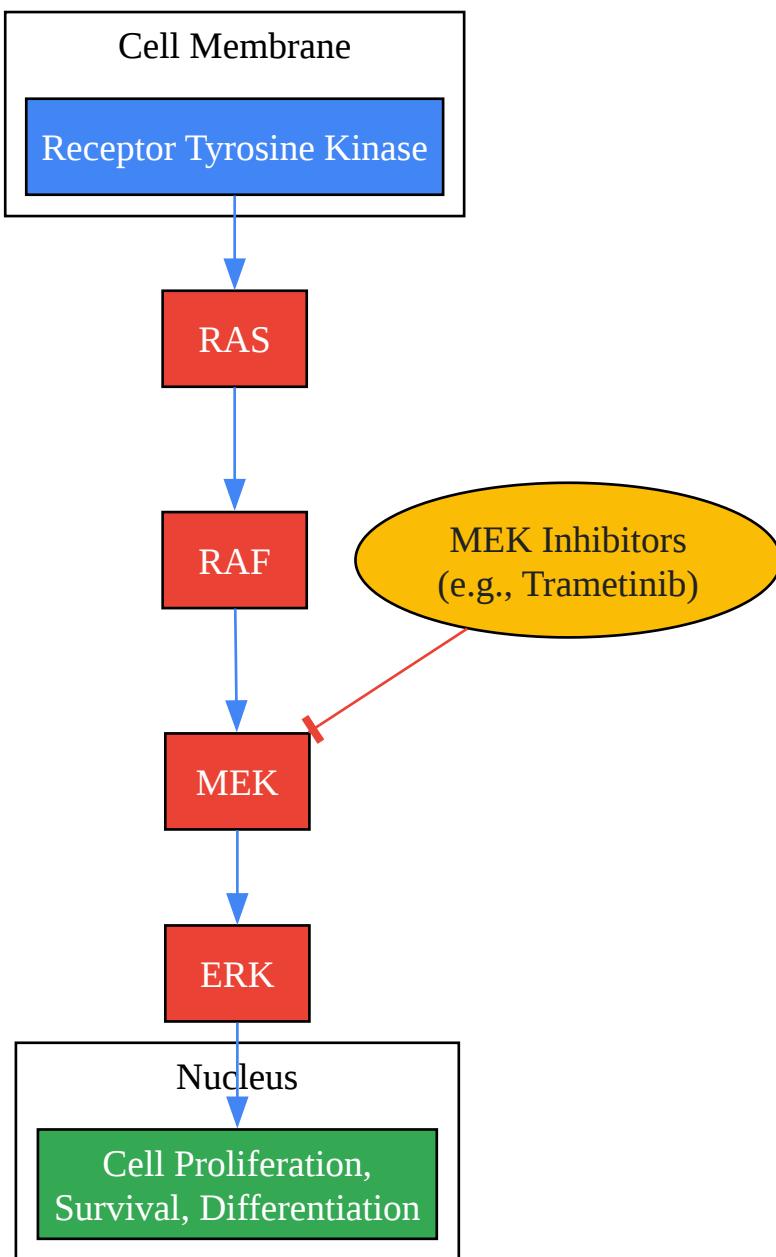
- Prepare a ~5-10 mg/mL solution of **methylsulfamoyl chloride** in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- Process the spectra to identify chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Acquire the IR spectrum of a neat liquid film of **methylsulfamoyl chloride** between two salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.
- Identify the characteristic absorption bands for the S=O and N-H functional groups.

Mass Spectrometry (MS):

- Introduce the sample into a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).


- Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragmentation patterns.

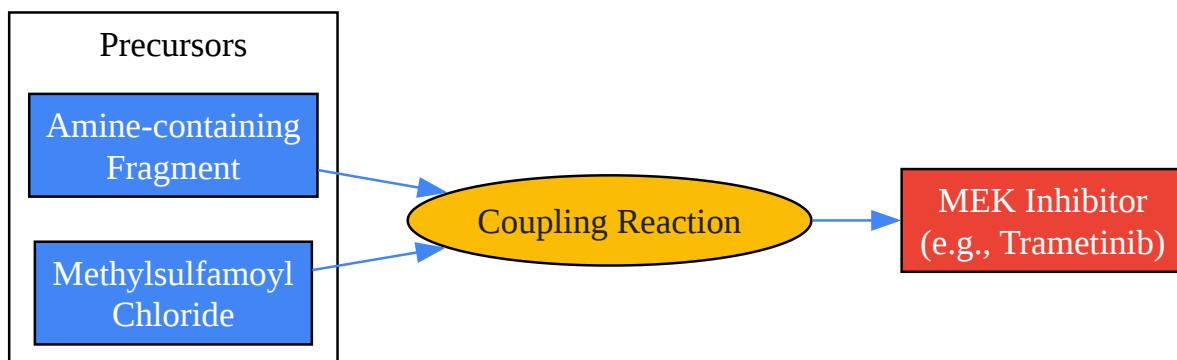
Applications in Drug Development: A Precursor to MEK Inhibitors

Methylsulfamoyl chloride is a key building block in the synthesis of various pharmacologically active compounds. A prominent application is in the development of MEK inhibitors, a class of targeted cancer therapeutics.

The RAS/RAF/MEK/ERK Signaling Pathway:

The RAS/RAF/MEK/ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers.

[Click to download full resolution via product page](#)


Figure 2. The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Role in the Synthesis of Trametinib:

Trametinib (Mekinist®) is a potent and selective inhibitor of MEK1 and MEK2 enzymes.^{[9][10]} While the proprietary synthesis of Trametinib is not fully disclosed, the structural features of

related compounds suggest that a sulfamoyl chloride derivative could be a key intermediate in forming the sulfonamide linkage present in some MEK inhibitors. The synthesis of such inhibitors often involves the coupling of a sulfamoyl chloride with an appropriate amine-containing fragment.

Logical Relationship in Drug Synthesis:

[Click to download full resolution via product page](#)

Figure 3. Logical relationship of **methylsulfamoyl chloride** as a precursor in the synthesis of MEK inhibitors.

Safety and Handling

Methylsulfamoyl chloride is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: Hazard Identification

Hazard	Description
GHS Pictograms	Corrosion, Acute Toxicity (fatal if inhaled), Health Hazard
Hazard Statements	Causes severe skin burns and eye damage. Fatal if inhaled. Harmful if swallowed. Harmful in contact with skin. Suspected of causing cancer.
Precautionary Statements	Wear protective gloves/protective clothing/eye protection/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Handling and Storage:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials.[\[11\]](#)

Conclusion

Methylsulfamoyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the development of novel therapeutics. Its role as a precursor to potent MEK inhibitors highlights its significance in the field of oncology drug discovery. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is crucial for its safe and effective use in a research setting. This guide provides a comprehensive overview to assist researchers in harnessing the synthetic potential of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylsulfamoyl chloride | CH₄CINO₂S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rndsystems.com [rndsystems.com]
- 10. Trametinib: a MEK inhibitor for management of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 10438-96-7|N-Methylsulfamoyl chloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Methylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314568#physicochemical-properties-of-methylsulfamoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com